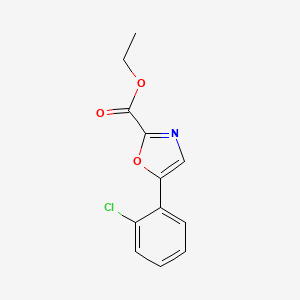

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate

CAS No.: 1383581-66-5

Cat. No.: VC3205886

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383581-66-5 |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | ethyl 5-(2-chlorophenyl)-1,3-oxazole-2-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |

| Standard InChI Key | GHISNXFJSWDVCX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Cl |

| Canonical SMILES | CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate belongs to the family of 2,5-disubstituted oxazoles, featuring a five-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The compound's distinctive features include the 2-chlorophenyl group at position 5 and the ethyl carboxylate functionality at position 2 .

The presence of the chlorine atom at the ortho position of the phenyl ring creates a unique electronic and steric environment that differentiates this compound from other oxazole derivatives with differently substituted phenyl rings or alternative positioning of the chlorine atom. This structural arrangement likely influences the compound's physical properties, reactivity patterns, and potential biological activities.

Synthesis Methodologies

Proposed Synthetic Route

Based on methodologies described for analogous compounds, a plausible synthetic route for Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could involve the following steps:

-

Reaction of ethyl 2-aminoacetate (or its hydrochloride salt) with 2-chlorophenyl methyl ketone

-

Treatment with a base such as K2CO3 (particularly if using the hydrochloride salt of the amino acid)

-

Cyclization under appropriate conditions to form the oxazole ring structure

Support for this approach comes from documented syntheses of related compounds. For instance, the reaction of ethyl 2-aminoacetate hydrochloride with acetophenone, after treatment with K2CO3 to remove hydrochloric acid, yielded the corresponding oxazole product in 25% yield . This suggests that similar methodology could be adapted for the 2-chlorophenyl derivative, potentially with optimization to improve yields.

Alternative Synthetic Approaches

Alternative approaches to oxazole synthesis documented in the literature include copper-catalyzed reactions involving ketoxime-enoates. A methodology described for dihydrooxazole synthesis utilizes CuCl as a catalyst in THF at elevated temperatures (120°C) . While this approach targets a different oxazole derivative, the underlying principles might be adaptable for synthesizing Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate with appropriate modifications.

Another potential synthesis route is suggested by Panek's approach to oxazole synthesis, which involves a multi-step sequence including protection, oxidation, cyclization, and cross-coupling reactions . This methodology might be adapted for the specific substitution pattern required for Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate.

Related Compounds and Structural Analogs

Oxazole Derivatives

Several structurally related oxazole derivatives provide context for understanding the chemical space surrounding Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate. These compounds share the core oxazole structure but differ in substitution patterns or functional groups.

Table 2: Structurally Related Oxazole Derivatives

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.67 g/mol | |

| Density | 1.276 g/cm³ | |

| Boiling Point | 389°C at 760 mmHg | |

| Flash Point | 189°C | |

| LogP | 3.17170 |

Spectroscopic Characterization

Comparison with Analogous Compounds

The spectroscopic features of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate provide a useful comparison. This para-chloro derivative exhibits IR absorptions at 1726, 1477, and 1411 cm^-1, among others . The shift in chlorine position from para to ortho in Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate would be expected to produce distinctive changes in both IR and NMR spectra, reflecting the different electronic environment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume